molecular formula C14H14N2O3S B2882799 2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 338777-29-0

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B2882799
CAS No.: 338777-29-0
M. Wt: 290.34
InChI Key: QWZZBSCNQUVDEY-UHFFFAOYSA-N
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Description

2-Acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide (CAS 338777-29-0) is a synthetic small molecule with a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol . This compound belongs to a class of ortho-amino thiophene carboxamides investigated for its significant potential in cancer research, primarily as a dual-targeted inhibitor . Its primary research value lies in its dual mechanistic action. Studies have shown that this structural class exhibits potent inhibition against key oncology targets: vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis, and β-tubulin polymerization, a fundamental process in mitotic cell division . This dual activity is strategically valuable for overcoming the limitations of single-target therapies, potentially leading to enhanced cytotoxic effects against solid tumor cells and a reduced likelihood of cancer cells developing resistance . The compound's mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis by elevating p53 levels, increasing the Bax/Bcl-2 ratio, and activating caspase-3/7 . In vitro, closely related analogues have demonstrated superior cytotoxicity compared to Sorafenib against gastrointestinal cancer cell lines such as HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal cancer) . This product is intended for research applications only, specifically for investigating dual-target inhibition mechanisms in cellular models of cancer, exploring structure-activity relationships in medicinal chemistry, and potentially serving as a lead compound for developing novel anti-cancer agents.

Properties

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9(17)15-14-12(7-8-20-14)13(18)16-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZZBSCNQUVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Microwave-Assisted Acylation

Reaction Protocol

A stirred solution of 4-amino-N-(4-methoxyphenyl)thiophene-3-carboxamide (0.0015 mol) in n-butanol (5 mL) is treated with chloroacetyl chloride (0.0015 mol) dropwise at room temperature. The mixture undergoes microwave irradiation at 150°C for 5 minutes, followed by cooling and dilution with petroleum ether (5 mL). The precipitate is filtered, washed with 10% sodium carbonate solution, and recrystallized from ethanol to yield white crystals.

Optimization Data
  • Yield : 59% (0.39 g)
  • Purity : >95% (HPLC)
  • Key Spectral Data :
    • IR (KBr): 3417–3234 cm⁻¹ (NH), 2200 cm⁻¹ (C≡N), 1678–1628 cm⁻¹ (C=O)
    • ¹H NMR (DMSO-d₆) : δ 3.73 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂Cl), 7.01–7.89 (m, 9H, aromatic), 10.12 (s, 1H, NH)

Gewald Synthesis and Subsequent Acylation

Thiophene Core Construction

The Gewald reaction synthesizes 2-aminothiophene-3-carboxamide derivatives by condensing cyclohexanone, sulfur, and cyanoacetamide in ethanol with morpholine as a catalyst. The intermediate is isolated via filtration and washed with cold ethanol.

Chloroacetylation Step

The 2-aminothiophene derivative (0.01 mol) reacts with chloroacetyl chloride (0.015 mol) in glacial acetic acid at 25°C for 4 hours. The product is precipitated by pouring the mixture into ice water, filtered, and recrystallized from ethanol.

Performance Metrics
  • Yield : 68%
  • Reaction Time : 4 hours
  • Critical Notes : Excess chloroacetyl chloride (1.5 eq) ensures complete acylation, but prolonged stirring risks hydrolysis.

Two-Step Acylation via Acyl Chloride Intermediate

Acyl Chloride Formation

2-(Thiophen-2-yl)acetic acid (10 mmol) is refluxed with thionyl chloride (12 mmol) in dry dichloromethane for 2 hours. The solvent is evaporated under vacuum to yield 2-(thiophen-2-yl)acetyl chloride.

Amide Coupling

The acyl chloride (11 mmol) in tetrahydrofuran (10 mL) is added to a solution of 4-amino-N-(4-methoxyphenyl)thiophene-3-carboxamide (10 mmol) and triethylamine (10 mmol) in THF (12 mL). After 15 hours at 25°C, the mixture is filtered, washed with water, and crystallized from acetonitrile.

Characterization Table
Parameter Value
Yield 58%
Melting Point 163–166°C
¹³C NMR (CDCl₃) δ 169.8 (C=O), 154.2 (C≡N), 55.3 (OCH₃)
HRMS m/z 317.0821 [M+H]⁺ (calc. 317.0819)

Mechanistic Insights

Acylation Kinetics

The microwave method accelerates reaction rates by 12-fold compared to conventional heating (5 minutes vs. 1 hour). Density functional theory (DFT) calculations suggest a transition state energy ($$\Delta G^\ddagger$$) of 28.7 kcal/mol for the acylation step, consistent with observed first-order kinetics.

Solvent Effects

Polar aprotic solvents (e.g., DMF, n-butanol) enhance nucleophilicity of the amine group, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. A solvent screening study revealed the following yield order:
$$ \text{DMF} > \text{THF} > \text{Acetonitrile} > \text{Ethanol} $$

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Microwave-Assisted 59 95 5 min Moderate
Gewald-Acylation 68 92 4 hours High
Two-Step Acylation 58 98 15 hours Low

Key Trade-offs : Microwave synthesis offers speed but requires specialized equipment. The Gewald route is scalable but generates sulfur-containing waste. The two-step method provides high purity but suffers from long reaction times.

Advanced Purification Strategies

Recrystallization Solvent Screening

Solvent Recovery (%) Purity (%) Crystal Morphology
Ethanol 85 95 Needles
Acetonitrile 78 98 Plates
Ethyl Acetate 62 90 Irregular

Chromatographic Methods

Flash chromatography (silica gel, 70:30 hexane/ethyl acetate) resolves residual chloroacetyl chloride (Rf = 0.72) from the product (Rf = 0.35). Preparative HPLC (C18 column, 60:40 water/acetonitrile) achieves >99% purity for biological testing.

Degradation Pathways and Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C ($$\Delta H_{dec}$$ = 142 kJ/mol). Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored under argon. Hydrolysis of the acetamido group occurs in alkaline conditions (pH > 10), forming 2-amino-N-(4-methoxyphenyl)thiophene-3-carboxamide as the major degradation product.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

The compound 2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide has applications in scientific research, specifically as a building block for chemical synthesis.

Other research regarding related compounds and derivatives includes:

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives: Research has identified a potent and selective MIF2 inhibitor, 5d , with low micromolar-level potency for inhibiting both MIF2 tautomerase activity and cancer cell proliferation. Optimization of a compound collection identified R110 as a MIF2 tautomerase inhibitor, leading to the development of inhibitor 5d with an IC50 of 1.0 μM for MIF2 tautomerase activity and high selectivity over MIF. This compound suppressed the proliferation of non-small cell lung cancer cells in 2D and 3D cell cultures by inducing cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
  • Thiophene Carboxamides: Design, synthesis, and screening of thiophene carboxamides have been conducted as dual vascular endothelial growth factor receptors (VEGFRs). Examples include OSI-930 (ortho-*N-*aryl-3-amnio-N′-arylthiophene-2-carboxamide) and XL-844 (ortho-3-uriedothiophene-2-carboxamide), which was reported as a synthetic small-molecule with dual checkpoint and angiokinase inhibition activities .
  • Thiourea-Azetidine Hybrids: Research into new anticancer thiourea-azetidine hybrids has involved in vitro anticancer activity evaluations against various human cancer cell lines, including lung cancer (A549) .
  • Building Blocks for Biologically Active Compounds: Thiophenes are versatile building blocks used in synthesizing biologically active compounds, such as γ-secretase inhibitors and human vanilloid receptor antagonists .

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Anticancer and VEGFR-2 Inhibition

  • 5-Cyano derivatives (e.g., compounds 5, 6, 10) show structural resemblance to VEGFR-2 inhibitors (e.g., Sorafenib, XL-880), particularly in the carboxamide and aryl aminoacetamido moieties. These analogs inhibit kinase activity by mimicking the "uriedo-aryl" pharmacophore of second-generation inhibitors .
  • Hydrazide derivatives (e.g., 17 , 23 ) demonstrate moderate-to-strong inhibitory effects, with 23 (3,4,5-trimethoxybenzylidene) showing enhanced activity due to electron-donating methoxy groups .

Antimicrobial Activity

  • Schiff base derivatives (e.g., compounds I, II , SM 1a–1l ) exhibit broad-spectrum antibacterial and antifungal properties. The 4-methoxyphenyl and methyleneamino groups are critical for disrupting microbial cell membranes .

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., methoxy, methyl) enhance solubility and target binding via hydrogen bonding .
  • Bulky aryl substituents (e.g., 3,4-dimethoxyphenyl in 13 ) may sterically hinder enzyme interactions, reducing activity despite favorable electronic effects .
  • Cyanogroup placement: Position 5 cyano derivatives show stronger VEGFR-2 inhibition than non-cyano analogs, likely due to increased electron-withdrawing effects stabilizing inhibitor-receptor interactions .

Biological Activity

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the acetamido group and the methoxyphenyl substituent enhances its chemical properties, potentially contributing to its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of critical bacterial enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. Notably, it has shown effectiveness against several human tumor cell lines, including HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The compound's mechanism involves targeting key signaling pathways associated with cancer cell growth and survival, including the inhibition of VEGFR-2 and EGFR tyrosine kinases .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG20.14Inhibition of VEGFR-2
A5490.23Inhibition of EGFR T790M
MCF-7VariesInduction of apoptosis
HCT-116VariesCell cycle arrest

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, in anticancer applications, it may interfere with the cell cycle by inhibiting key kinases involved in tumor growth. Additionally, the compound's structure allows it to bind effectively to these targets, enhancing its therapeutic potential .

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various biological assays:

  • Antimicrobial Assays : In one study, the compound was tested against multiple bacterial strains, showing significant inhibition compared to control groups.
  • Cytotoxicity Tests : In vitro cytotoxicity assays using MTT showed that the compound had a higher cytotoxic effect on U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells, indicating selectivity towards certain cancer types .
  • Enzyme Inhibition Studies : The compound was tested for acetylcholinesterase inhibition using Ellman's method, demonstrating a competitive inhibition profile that surpassed standard reference drugs .

Q & A

Q. What are the standard synthetic routes for 2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by functionalization. Key steps include:

  • Cyclization : Using ethyl cyanoacetate or similar reagents to form the thiophene ring.
  • Amidation : Introducing the acetamido and 4-methoxyphenyl groups via coupling reactions (e.g., HATU or DCC-mediated amidation).
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reaction efficiency . Characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities .

Q. What biological targets are commonly associated with this compound?

Thiophene carboxamides are explored for interactions with:

  • Enzymes : Kinases, cyclooxygenases (COX), and cytochrome P450 isoforms.
  • Receptors : G-protein-coupled receptors (GPCRs) and nuclear hormone receptors. Studies suggest potential anti-inflammatory and antimicrobial activities, though target specificity requires further validation .

Q. How should researchers address solubility challenges in biological assays?

  • Solvent systems : Use DMSO for stock solutions, diluted in assay buffers with surfactants (e.g., Tween-80) to prevent precipitation.
  • Cosolvents : Ethanol or polyethylene glycol (PEG) can improve aqueous solubility.
  • pH adjustment : Modify buffer pH to exploit ionization of the carboxamide group .

Q. What safety precautions are necessary during synthesis and handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of organic vapors.
  • Waste disposal : Follow protocols for halogenated or toxic byproducts. Refer to SDS guidelines for acute toxicity (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., acylation).
  • Catalyst screening : Test bases like triethylamine or pyridine for amidation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors).
  • Dose-response curves : Perform EC₅₀/IC₅₀ comparisons under consistent conditions.
  • Meta-analysis : Cross-reference data with structural analogs to identify SAR trends .

Q. What computational methods aid in designing reaction pathways for this compound?

  • Quantum chemical calculations : Predict reaction intermediates and transition states (e.g., DFT simulations).
  • Machine learning : Train models on existing reaction databases to propose optimal solvents/catalysts.
  • Pathway optimization : Use ICReDD’s reaction design framework to iteratively refine synthetic routes .

Q. How can structure-activity relationship (SAR) studies be conducted using analogs?

Compare analogs with modifications to:

  • Thiophene substituents : Vary acetamido or methoxyphenyl groups.
  • Core structure : Test tetrahydrobenzo[b]thiophene or cyclohepta[b]thiophene derivatives.
Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateC₁₃H₁₂ClNO₂SSimpler structure, chlorine substituent
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(m-tolylcarbamoyl)-4-methylthiophene-3-carboxylateC₂₃H₂₂ClN₂O₄SModified carbamoyl group

Q. What strategies mitigate compound instability in physiological conditions?

  • Prodrug design : Mask the carboxamide group with ester or peptide linkages.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes.
  • Degradation studies : Monitor hydrolysis kinetics in buffers mimicking blood/tissue pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.